molecular formula C15H18N2O7S2 B15019794 Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate

Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate

Katalognummer: B15019794
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: IQYJIXRFGGXKPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . This method yields the indole derivative, which can then be further functionalized to obtain the desired indolizine compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized indolizine, while reduction could produce a simpler derivative.

Wissenschaftliche Forschungsanwendungen

Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dual ethylsulfonyl groups and carbamoyl moiety differentiate it from other indolizine derivatives, potentially enhancing its activity and specificity in various applications .

Eigenschaften

Molekularformel

C15H18N2O7S2

Molekulargewicht

402.4 g/mol

IUPAC-Name

methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate

InChI

InChI=1S/C15H18N2O7S2/c1-4-25(20,21)12-10-7-6-9(14(16)18)8-17(10)11(15(19)24-3)13(12)26(22,23)5-2/h6-8H,4-5H2,1-3H3,(H2,16,18)

InChI-Schlüssel

IQYJIXRFGGXKPY-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CC)C(=O)OC)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.